molecular formula C16H16FN5O2 B2712159 2-butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-40-4

2-butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2712159
CAS RN: 900010-40-4
M. Wt: 329.335
InChI Key: ZWMMJNQKQQDOQD-UHFFFAOYSA-N
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Description

2-Butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BFC, is a chemical compound with potential applications in scientific research. BFC belongs to the class of purine analogues and has been widely studied for its unique properties and potential therapeutic uses.

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, including those structurally related to 2-butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, play a crucial role in the development of pharmaceuticals due to their unique effects on the physical, chemical, and biological properties of molecules. The incorporation of fluorine atoms or fluoroalkyl groups into molecules can significantly alter their metabolic stability, lipophilicity, and bioavailability, making them highly valuable in drug design (Hai‐Xia Song et al., 2018). The development of aqueous fluoroalkylation reactions offers a green chemistry approach to synthesizing these compounds, highlighting the importance of environmentally friendly methodologies in modern synthetic chemistry.

Environmental Applications

The environmental behavior and impact of fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances (PFAS), have been the subject of significant research. Studies on the degradation pathways and persistence of these compounds in the environment provide critical insights into their potential environmental and health risks. The microbial degradation of polyfluoroalkyl chemicals, for instance, sheds light on the fate of these substances and their transformation into persistent perfluoroalkyl acids (PFAAs), which are known for their toxicological profiles (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Heterocyclic Aromatic Compounds in Drug Design

The study and synthesis of heterocyclic compounds, particularly those involving purine and pyrimidine bases, are fundamental in medicinal chemistry due to their resemblance to the building blocks of DNA and RNA. These compounds often exhibit significant biological activity and are explored for their therapeutic potential. The review by S. Saganuwan ( ) highlights various functional chemical groups in heterocycles that could lead to novel central nervous system (CNS) acting drugs, emphasizing the importance of structural diversity in drug discovery.

Materials Science and Liquid Crystals

Fluorinated liquid crystals are of great interest in materials science for applications in displays and electronic devices. The unique properties conferred by fluorinated groups, such as improved thermal stability and electro-optical characteristics, make these materials highly desirable for advanced technologies. M. Hird's review ( ) provides an in-depth look at the properties and applications of fluorinated liquid crystals, showcasing the vast potential of these materials in commercial and industrial applications.

properties

IUPAC Name

2-butyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-2-3-8-11-19-12(14(18)23)13-15(20-11)22(16(24)21-13)10-7-5-4-6-9(10)17/h4-7H,2-3,8H2,1H3,(H2,18,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMMJNQKQQDOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327744
Record name 2-butyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-butyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS RN

900010-40-4
Record name 2-butyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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